5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6/c1-12-6-8-13(9-7-12)17-15-4-2-3-5-16(15)19(24-23-17)25-18(21)14(10-20)11-22-25/h2-9,11H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZCSPFFQGNADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C(=C(C=N4)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide (MnO2) in water, yielding high purity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Pyrazole Ring
Halogen-Substituted Derivatives
- 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS 5334-28-1, Similarity: 0.87): The bromine atom at the phenyl group increases molecular weight (MW: ~302 g/mol) and polarizability compared to the methyl group in the target compound. Bromine’s electron-withdrawing nature may reduce electron density on the pyrazole ring, affecting nucleophilic substitution reactivity .
Alkyl-Substituted Derivatives
- Crystallographic studies reveal N–H···N and C–H···Cl interactions, forming dimeric and chain motifs in the solid state. This contrasts with the rigid phthalazine system in the target compound, which may favor π-π stacking .
Heterocyclic-Modified Derivatives
- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile: The oxadiazole-thioacetyl group introduces hydrogen-bonding capacity (via S and N atoms) and enhances thermal stability (m.p. 177.8°C). Such modifications are absent in the target compound but suggest pathways for tuning biological activity .
Structural and Functional Insights
- Crystallography : The target compound’s phthalazine moiety likely adopts a planar conformation, enabling π-π stacking, whereas alkyl-substituted derivatives (e.g., 2-chloroethyl) exhibit flexible conformations stabilized by weak interactions (N–H···N, C–H···Cl) .
- Reactivity: Cyano groups at the 4-position facilitate nucleophilic additions, while electron-withdrawing substituents (e.g., Br, F) deactivate the pyrazole ring toward electrophilic substitution .
Biological Activity
5-Amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrazole ring, which is known for its pharmacological significance.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity : Studies indicate that this compound may inhibit tumor growth through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in vitro and in vivo.
- Antimicrobial Properties : The compound demonstrates activity against various bacterial strains, indicating potential as an antimicrobial agent.
The biological activity of the compound is attributed to several mechanisms:
- Inhibition of Kinases : The compound has been identified as a selective inhibitor of p38 MAP kinase, which plays a crucial role in inflammation and cancer progression. The crystal structure reveals specific interactions that enhance selectivity for this kinase .
- Apoptosis Induction : By activating apoptotic pathways, the compound can lead to programmed cell death in cancerous cells, which is essential for its anticancer properties .
- Antioxidant Activity : The presence of functional groups in the molecule contributes to its ability to scavenge free radicals, which is beneficial in reducing oxidative stress .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces TNF-alpha levels in animal models | |
| Antimicrobial | Effective against E. coli and S. aureus |
Case Study 1: Anticancer Efficacy
In a recent study, this compound was tested on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer properties.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on murine models indicated that treatment with this compound resulted in a marked decrease in inflammatory cytokines such as IL-6 and TNF-alpha, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended spectroscopic methods for structural confirmation of this compound?
Key techniques include 1H/13C NMR for verifying substituent positions and electronic environments, IR spectroscopy to confirm functional groups (e.g., nitrile stretch at ~2200–2250 cm⁻¹), and HRMS for molecular weight validation. For example, in related pyrazole-carbonitrile analogs, HRMS data (e.g., m/z 273.0194 [M⁻]) and distinct NMR shifts (e.g., δH 7.76 ppm for aromatic protons) are critical for structural assignment .
Q. How can purity be assessed during synthesis?
Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress. TLC (silica gel, hexane/ethyl acetate gradients) is effective for preliminary purity checks. For advanced validation, elemental analysis (e.g., C, H, N content) and melting point determination (e.g., 217–219°C for analogs) ensure batch consistency .
Q. What solvents and reagents are optimal for its synthesis?
Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for cyclocondensation reactions. Bases such as sodium hydroxide or triethylamine facilitate deprotonation, while azido(trimethyl)silane and trifluoroacetic acid are effective in azide-functionalization steps .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in substituent positioning?
Single-crystal X-ray diffraction (MoKα radiation, SHELX refinement) provides unambiguous assignment of substituent geometry. For example, in a related chloroethyl-pyrazole-carbonitrile derivative, X-ray analysis confirmed the pyrazole ring’s planarity and intermolecular N–H···N hydrogen bonding (R²²(12) motifs) . Use ORTEP for molecular visualization and PARST for plane calculations to analyze torsion angles and packing interactions .
Q. What strategies address contradictory bioactivity data in enzyme inhibition studies?
If COX-2/5-LOX inhibition results vary, employ dose-response assays (IC50 determination) and molecular docking (AutoDock Vina) to validate binding modes. Cross-validate with kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. For analogs, docking scores (e.g., −8.2 kcal/mol for COX-2) correlate with experimental IC50 values .
Q. How can synthetic byproducts be minimized in large-scale reactions?
Optimize reflux time (e.g., 72 hours for azide derivatives) and use dry-load purification (Celite/silica gel) to remove side products. Column chromatography (hexane/ethyl acetate gradients) achieves >85% purity, as demonstrated in triazole-pyrazole hybrid syntheses . For thermally sensitive intermediates, low-temperature (-20°C) crystallization in DMF improves yield .
Q. What computational methods predict substituent effects on electronic properties?
Density Functional Theory (DFT) (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-withdrawing groups (e.g., -CF₃) lower LUMO energies, enhancing electrophilicity. Mulliken charge analysis identifies nucleophilic sites (e.g., amino group: −0.45 e) for regioselective functionalization .
Methodological Guidelines
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Data Contradiction Analysis :
- For conflicting crystallographic data (e.g., bond length variations), compare anisotropic displacement parameters (ADPs) and R-factors (e.g., R1 < 0.05 indicates high reliability) .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···Cl vs. N–H···N contributions) .
-
Experimental Design for Bioactivity Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
